CB-64D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

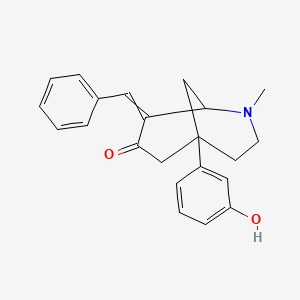

CB-64D is a chemical compound known for its role as a selective agonist for sigma receptor 2 and sigma receptor 1. It has been studied for its potential to induce apoptosis in various cancer cell lines, making it a compound of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-64D involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity for sigma receptors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

CB-64D undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

CB-64D has several scientific research applications, including:

Cancer Research: this compound induces apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells. .

Neuroscience: As a sigma receptor agonist, this compound is used to study the role of sigma receptors in neuronal signaling and neuroprotection

Pharmacology: This compound is used to investigate the pharmacological properties of sigma receptors and their potential as therapeutic targets

Mechanism of Action

CB-64D exerts its effects by binding to sigma receptor 2 and sigma receptor 1. This binding induces apoptosis through a caspase-independent pathway, involving the release of calcium from intracellular stores and the activation of apoptotic signaling pathways. The exact molecular targets and pathways include the modulation of calcium signaling and the activation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

CB-64L: A similar compound with lower selectivity for sigma receptor 2.

Haloperidol: A non-selective sigma receptor agonist with similar apoptotic effects.

Ibogaine: Another sigma receptor agonist with neuroprotective properties

Uniqueness

CB-64D is unique due to its high selectivity for sigma receptor 2, making it a valuable tool for studying the specific roles of this receptor subtype in various biological processes. Its ability to induce apoptosis in drug-resistant cancer cell lines further highlights its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What is the pharmacological profile of CB-64D, and how does its selectivity for σ2 versus σ1 receptors influence experimental design?

this compound is a benzomorphan-7-one analog with 185-fold higher selectivity for σ2 over σ1 receptors, identified through structure-activity relationship (SAR) studies . To validate receptor selectivity, researchers should:

- Use radioligand binding assays (e.g., competitive displacement with [³H]-DTG for σ2 and σ1 receptors).

- Include control compounds like haloperidol (σ1/σ2 antagonist) and CB-184 (a 3,4-dichloro analog with higher σ2 affinity) for comparative analysis .

- Report binding affinity (Ki) values with standard deviations across ≥3 independent experiments to ensure reproducibility .

Q. What experimental models are suitable for studying this compound's mechanism of action in intracellular Ca²⁺ modulation?

this compound induces Ca²⁺ release from thapsigargin-sensitive endoplasmic reticulum stores. Key methodologies include:

- Fluorescence-based Ca²⁺ imaging using Fura-2 AM or Fluo-4 dyes in tumor cell lines (e.g., MCF-7 breast cancer cells).

- Pharmacological controls: Pre-treat cells with thapsigargin (SERCA inhibitor) to confirm ER-dependent mechanisms .

- Data should be normalized to baseline Ca²⁺ levels and include at least three biological replicates .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Synthesis : Follow protocols from Bowen et al. (1995a), emphasizing the (E)-benzylidene moiety incorporation at the 8-position of the benzomorphan ring .

- Characterization : Provide NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry data. For enantiomeric purity, specify chiral column conditions (e.g., Chiralpak AD-H) .

- Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound preparation details in the main text or supplementary materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound's σ2 receptor affinity across different assays?

Discrepancies may arise from assay conditions (e.g., membrane vs. whole-cell systems). Methodological solutions include:

- Standardized binding protocols : Use identical buffer compositions (e.g., Tris-HCl pH 7.4) and protein concentrations across labs.

- Comparative analysis : Benchmark this compound against reference ligands (e.g., siramesine) in parallel assays to control for technical variability .

- Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to reconcile data from multiple studies, accounting for assay heterogeneity .

Q. What strategies are effective for analyzing this compound's caspase-independent cytotoxicity in tumor cells?

- Experimental design :

- Use viability assays (MTT/resazurin) with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase independence.

- Pair with apoptosis markers (Annexin V/PI) and autophagy assays (LC3-II quantification) .

Q. How can researchers optimize in vivo imaging probes based on this compound's σ2 selectivity?

- Probe design : Introduce radionuclides (e.g., ¹⁸F or ⁶⁸Ga) via prosthetic groups without altering the benzomorphan core.

- Validation :

- Perform biodistribution studies in σ2-rich tissues (e.g., tumor xenografts) with blocking experiments using cold this compound.

- Use PET/MRI co-registration to confirm target specificity .

Q. Data Presentation and Analysis Guidelines

| Parameter | This compound | CB-184 | Siramesine |

|---|---|---|---|

| σ1 Ki (nM) | 1,850 ± 210 | 2,300 ± 190 | 140 ± 25 |

| σ2 Ki (nM) | 10 ± 2.5 | 8 ± 1.8 | 1.2 ± 0.3 |

| Selectivity (σ2/σ1) | 185 | 287 | 117 |

| Source |

Properties

Molecular Formula |

C22H23NO2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |

InChI |

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3 |

InChI Key |

YVMTWTZIAIUURI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |

Synonyms |

8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 64D CB 64L CB-64D CB-64L |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.